molecular formula C13H17NO3 B1178563 omega-conotoxin RVIA, Conus radiatus CAS No. 137688-17-6

omega-conotoxin RVIA, Conus radiatus

カタログ番号: B1178563
CAS番号: 137688-17-6
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Omega-conotoxins are neurotoxic peptides derived from cone snail (Conus spp.) venom, primarily targeting voltage-gated calcium channels (VGCCs). These peptides are characterized by their small size (typically 24-32 amino acids), multiple disulfide bonds, and high specificity for N-type (Cav2.2) or P/Q-type (Cav2.1) calcium channels, making them valuable tools in neuroscience and drug development .

This analysis instead focuses on well-characterized omega-conotoxins from related species, highlighting structural and functional distinctions that inform their pharmacological profiles.

特性

CAS番号

137688-17-6

分子式

C13H17NO3

同義語

omega-conotoxin RVIA, Conus radiatus

製品の起源

United States

類似化合物との比較

Comparative Analysis of Omega-Conotoxins

Structural and Functional Overview

Omega-conotoxins share a conserved framework with three disulfide bonds but exhibit variability in loop regions and key residues, which dictate target specificity and binding kinetics.

Table 1: Key Omega-Conotoxins and Their Properties
Conotoxin Source Target Channel IC50 (nM) Reversibility Structural Features
GVIA C. geographus N-type (Cav2.2) 7–11.5 Irreversible 27 residues, Tyr-13 critical for binding
MVIIA C. magus N-type (Cav2.2) ~7.96 Irreversible Structural homology to GVIA; 40% sequence divergence
MVIIC C. magus P/Q-type (Cav2.1) N/A Reversible Targets multiple channels; loop 2/4 defines selectivity
CVID C. catus N-type (Cav2.2) N/A Irreversible Targets preganglionic nerve terminals
FVIA C. fulmen N-type (Cav2.2) 11.5 Reversible Six-cysteine arrangement; higher reversibility than MVIIA

Target Specificity and Binding Kinetics

  • GVIA vs. MVIIA : Both inhibit N-type channels irreversibly, but structural differences (e.g., Tyr-13 in MVIIA) confer subtle variations in potency and tissue-specific effects. GVIA’s binding is stabilized by Gly1326 in the channel’s pore, influencing its irreversibility .
  • FVIA : Exhibits reversibility and comparable potency to MVIIA, making it a candidate for therapeutic applications requiring transient blockade .

Structural Determinants of Activity

  • Loop Regions : In MVIIC, loops 2 and 4 are critical for P/Q-type selectivity, while GVIA and MVIIA rely on loop 1 and 3 for N-type specificity .
  • Disulfide Scaffold : The cyclic contryphan-R from C. radiatus (CPxXPXC motif) was engineered to mimic GVIA’s pharmacophore, demonstrating the role of conformational rigidity in channel interaction .

Therapeutic Potential

  • Analgesic Applications: Synthetic GVIA and SVIB (an analog) show antinociceptive effects in murine models, highlighting N-type channel blockade as a strategy for pain management .
  • Neurological Disorders: MVIIA (Ziconotide) is FDA-approved for chronic pain, while CVID’s selectivity for preganglionic channels suggests utility in autonomic disorders .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。